N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide
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Overview
Description
“N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide” is a chemical compound with the molecular formula C18H12BrNO3 . It has a molar mass of 370.2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.56±0.1 g/cm3 and its boiling point is predicted to be 588.0±50.0 °C .Scientific Research Applications
Biomedical Applications :
- A compound similar to the queried chemical, synthesized via electrochemically induced multicomponent transformation, shows promise for biomedical applications, particularly in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Chemical Synthesis and Crystal Structures :
- Research on compounds structurally related to N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide involves studying their synthesis and crystal structures. These studies provide insights into the molecular interactions and structural properties of such compounds (Kranjc et al., 2012).
Antimicrobial Properties :
- Several derivatives of 2H-pyran-3(6H)-ones, which are related to the queried chemical, have been synthesized and studied for their antimicrobial properties. These compounds show significant activity against gram-positive bacteria, demonstrating their potential in antibacterial applications (Georgiadis et al., 1992).
Potential in Medicinal Chemistry :
- Research into derivatives of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related, highlights their potential biological applications. These compounds have been tested for their inhibitory potential against various enzymes, suggesting their relevance in medicinal chemistry (Saeed et al., 2015).
Synthesis of Related Compounds :
- Synthesis methods for related compounds involving multi-component approaches have been explored. These studies contribute to the understanding of efficient synthesis routes for such complex molecules, which can be adapted for various applications (Bade & Vedula, 2015).
Mechanism of Action
Target of Action
Benzamide analogues have been reported to act as allosteric activators of human glucokinase .
Biochemical Pathways
It is known that glucokinase plays a significant role in the regulation of carbohydrate metabolism . Therefore, it can be inferred that N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide, through its potential activation of glucokinase, may influence carbohydrate metabolism pathways.
Result of Action
The activation of glucokinase by benzamide analogues has been associated with significant hypoglycemic effects . This suggests that N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide may have similar effects.
Properties
IUPAC Name |
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-14-8-6-12(7-9-14)16-11-10-15(18(22)23-16)20-17(21)13-4-2-1-3-5-13/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTGRCBIRWEANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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